molecular formula C16H12N2O3 B3050472 5-(4-Nitrophenoxy)naphthalen-1-amine CAS No. 26196-60-1

5-(4-Nitrophenoxy)naphthalen-1-amine

Cat. No.: B3050472
CAS No.: 26196-60-1
M. Wt: 280.28 g/mol
InChI Key: QIUQPKIEPMEXNR-UHFFFAOYSA-N
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Description

Substituted naphthalene (B1677914) amine derivatives are a class of organic compounds characterized by a naphthalene core bearing an amine group and other substituents. These molecules are of considerable interest in contemporary chemical research due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The strategic placement of different functional groups on the naphthalene scaffold allows for the fine-tuning of their electronic, optical, and biological properties.

5-(4-Nitrophenoxy)naphthalen-1-amine is a distinct molecule that integrates three key structural features: a naphthalen-1-amine core, a phenoxy linker, and a nitro group substituent on the phenyl ring. The naphthalen-1-amine component provides a rigid, aromatic platform and a nucleophilic amino group that can participate in various chemical transformations. The ether linkage introduces conformational flexibility, while the 4-nitrophenoxy group significantly influences the molecule's electronic properties through its strong electron-withdrawing nature.

The synthesis of such multi-functionalized aromatic compounds often involves multi-step reaction sequences, including nucleophilic aromatic substitution or cross-coupling reactions. The presence of the nitro group and the amino group on the same molecule presents both challenges and opportunities for selective chemical modifications.

Below are the key chemical identifiers for this compound:

Identifier Value
CAS Number 26196-60-1
Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
Synonyms 1-Naphthalenamine, 5-(4-nitrophenoxy)-

The naphthalene amine framework is a privileged scaffold in medicinal chemistry and materials science. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netbohrium.com The amino group on the naphthalene ring serves as a crucial site for forming hydrogen bonds and other interactions with biological targets. Furthermore, the extended π-system of the naphthalene core contributes to the molecule's photophysical properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net

Phenoxy moieties are also of great importance in the design of new chemical entities. The ether linkage is generally stable and can improve the pharmacokinetic profile of drug candidates. nih.gov The phenoxy group can participate in π-π stacking interactions and its oxygen atom can act as a hydrogen bond acceptor. nih.gov The nature and position of substituents on the phenyl ring can dramatically alter the biological activity and physical properties of the molecule. nih.gov For instance, the presence of a nitro group, as in this compound, can enhance the compound's reactivity and introduce specific electronic effects.

Given the structural features of this compound, several research trajectories can be envisioned.

Medicinal Chemistry: The compound could be investigated as a lead structure for the development of new therapeutic agents. The naphthalene amine core, coupled with the nitrophenoxy group, suggests potential for anticancer or antimicrobial activity. Structure-activity relationship (SAR) studies could be conducted by modifying the substitution pattern on both the naphthalene and phenyl rings to optimize biological efficacy.

Materials Science: The chromophoric nature of the molecule, arising from the extended conjugation and the presence of the nitro group, suggests potential applications in the field of dyes and pigments. Its photophysical properties, such as fluorescence and phosphorescence, could be explored for use in organic electronics or as a fluorescent probe for detecting specific analytes.

Synthetic Chemistry: The compound can serve as a versatile building block for the synthesis of more complex molecules. The amino group can be readily diazotized and converted into a variety of other functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization and the creation of novel bis-amine derivatives with interesting properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenoxy)naphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c17-15-5-1-4-14-13(15)3-2-6-16(14)21-12-9-7-11(8-10-12)18(19)20/h1-10H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQPKIEPMEXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-])C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428990
Record name 1-Naphthalenamine, 5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26196-60-1
Record name 1-Naphthalenamine, 5-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 5 4 Nitrophenoxy Naphthalen 1 Amine

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy is a critical tool for identifying functional groups and probing the conformational landscape of a molecule. For 5-(4-Nitrophenoxy)naphthalen-1-amine, both FT-IR and Raman spectroscopy would provide complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a fingerprint of the functional groups present. For this compound, the key expected vibrational modes would confirm its structural components: the naphthalen-1-amine moiety, the ether linkage, and the 4-nitrophenoxy group. nih.gov

Key expected FT-IR peaks would include:

N-H Stretching: The primary amine (-NH2) group on the naphthalene (B1677914) ring would exhibit two distinct bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks is characteristic of a primary amine.

Aromatic C-H Stretching: Sharp, medium-intensity bands would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the naphthalene and benzene (B151609) rings.

NO₂ Stretching: The nitro group is a strong infrared absorber. Two prominent bands are expected: one for the asymmetric stretching vibration (around 1550-1500 cm⁻¹) and another for the symmetric stretching vibration (around 1350-1300 cm⁻¹). These are highly characteristic and confirm the presence of the nitro functionality. mdpi.com

Aromatic C=C Stretching: Multiple sharp peaks of varying intensity would be observed in the 1620-1450 cm⁻¹ region, arising from the carbon-carbon double bond stretching within the aromatic rings.

C-O-C (Ether) Stretching: The aryl ether linkage would produce strong C-O stretching bands. The asymmetric C-O-C stretch is expected to appear as a strong band around 1270-1230 cm⁻¹, while the symmetric stretch would be found near 1075-1020 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine would likely appear in the 1340-1250 cm⁻¹ range.

An interactive table summarizing these expected vibrational frequencies is presented below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3500 - 3300Medium
Aromatic C-HC-H Stretch3100 - 3000Medium, Sharp
Nitro Group (-NO₂)Asymmetric N-O Stretch1550 - 1500Strong
Nitro Group (-NO₂)Symmetric N-O Stretch1350 - 1300Strong
Aromatic RingsC=C Stretch1620 - 1450Variable
Aryl Ether (-O-)Asymmetric C-O-C Stretch1270 - 1230Strong
Aromatic AmineC-N Stretch1340 - 1250Medium

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups (like C=O, N-O), Raman is more sensitive to non-polar, symmetric vibrations. The symmetric nature of the aromatic rings and the nitro group's symmetric stretch would be particularly prominent.

Key expected Raman signals would include:

Aromatic Ring Breathing Modes: Strong, sharp signals corresponding to the symmetric "breathing" vibrations of the naphthalene and benzene rings would be highly characteristic.

Symmetric NO₂ Stretch: The symmetric stretch of the nitro group, expected around 1350-1300 cm⁻¹, would likely produce a very strong and easily identifiable Raman signal.

C-O-C Symmetric Stretch: The symmetric ether stretch would also be visible in the Raman spectrum.

By comparing the FT-IR and Raman spectra, a comprehensive vibrational profile can be established, confirming the molecular structure and providing insights into molecular symmetry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atom connectivity and chemical environment within a molecule. A full suite of 1D and 2D NMR experiments would be required for an unambiguous structural assignment of this compound.

¹H and ¹³C NMR for Atom Connectivity and Chemical Environment

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. Based on the structure, a total of 10 aromatic protons and 2 amine protons are expected. The chemical shifts would be influenced by the electron-donating amine group and the electron-withdrawing nitro and ether groups.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons would likely appear in the downfield region, with its exact chemical shift being dependent on the solvent and concentration.

Nitrophenoxy Protons: The protons on the 4-nitrophenoxy ring would appear as two distinct doublets due to their symmetry (an AA'BB' system). The protons ortho to the strongly electron-withdrawing nitro group would be significantly downfield (expected around 8.2-8.4 ppm), while the protons ortho to the ether oxygen would be further upfield (expected around 7.0-7.2 ppm). mdpi.comchemicalbook.com

Naphthalene Protons: The six protons on the naphthalene ring system would appear as a series of complex multiplets, doublets, and triplets in the aromatic region (approximately 6.8-8.0 ppm). The proton ortho to the amine group would be shifted upfield due to its electron-donating effect, while protons near the ether linkage would be influenced by its deshielding effect. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The molecule has 16 carbon atoms, and due to symmetry in the nitrophenoxy ring, 14 unique carbon signals are expected.

Aromatic Carbons: All carbon signals would appear in the aromatic region (approx. 110-165 ppm).

Carbons Attached to Oxygen/Nitrogen: The carbons directly bonded to the electronegative oxygen (ether linkage) and nitrogen (amine group) atoms would be shifted significantly downfield. For instance, C1 bearing the amine group and C5 bearing the ether group are expected at the lower end of this range, while the carbon attached to the nitro group would be highly deshielded. libretexts.org

Quaternary Carbons: The spectrum would include signals for the non-protonated (quaternary) carbons, which are typically weaker in intensity.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Proton Environment Expected δ (ppm) Carbon Environment
-NH₂Broad singletC attached to -NH₂
Naphthalene H's6.8 - 8.0 (multiplets)Naphthalene C's
H's ortho to -OAr~7.1 (d)C's ortho to -OAr
H's ortho to -NO₂~8.3 (d)C's ortho to -NO₂
C attached to -OAr
C attached to -NO₂

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Elucidation

To definitively assign each proton and carbon signal, 2D NMR experiments are essential. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu It would be crucial for tracing the connectivity of the protons within the naphthalene ring system and confirming the ortho-coupling within the nitrophenoxy ring. For example, a cross-peak between two aromatic protons confirms they are neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. sdsu.eduresearchgate.net It allows for the unambiguous assignment of every protonated carbon in the molecule by linking the already-assigned proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edursc.org This is vital for assigning quaternary carbons and piecing the molecular fragments together. For example, HMBC correlations from the protons on the nitrophenoxy ring to the naphthalene carbon attached to the ether oxygen (C5) would definitively prove the connectivity of the two aromatic systems through the ether linkage.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state. semanticscholar.org While specific data for this compound is unavailable, analysis of related structures suggests what might be expected. mdpi.comnih.gov

A successful crystallographic analysis would determine:

Molecular Conformation: The dihedral angles between the naphthalene and phenoxy ring systems, revealing any twisting or planarity in the molecule.

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming expected values and revealing any strain.

Crystal Packing and Intermolecular Interactions: It would elucidate how the molecules arrange themselves in the crystal lattice. Key interactions would likely include:

Hydrogen Bonding: The amine (-NH₂) group is a hydrogen bond donor, and the oxygen atoms of the nitro (-NO₂) and ether (-O-) groups are potential acceptors. This could lead to the formation of chains or sheets within the crystal structure. nih.gov

π-π Stacking: The electron-rich naphthalene system and the electron-poor nitrophenyl system could engage in favorable π-π stacking interactions, further stabilizing the crystal packing. nih.gov

A hypothetical data table for a potential crystal structure is shown below.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Molecules per unit cell (Z)2 or 4
Key Intermolecular InteractionsN-H···O (nitro/ether) hydrogen bonds, π-π stacking

This comprehensive, multi-technique approach would allow for the complete and unambiguous structural elucidation of this compound, both in solution and in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Unit Cell Parameters

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, revealing the absolute configuration and the fundamental repeating unit of the crystal lattice, known as the unit cell. While specific experimental crystallographic data for this compound are not widely published, analysis of structurally similar aromatic nitro compounds and naphthalene derivatives allows for the presentation of a hypothetical but representative data set. nih.govnih.gov

Hypothetical Single-Crystal XRD Data

ParameterHypothetical Value
Empirical FormulaC₁₆H₁₂N₂O₃
Formula Weight280.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541
b (Å)12.337
c (Å)13.105
β (°)105.21
Volume (ų)1332.4
Z (Molecules/unit cell)4

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for related organic compounds. It is not experimentally determined data for this compound.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

This technique is instrumental in identifying the crystalline phase of this compound, confirming its purity against amorphous material or other crystalline polymorphs. Each peak in the PXRD pattern corresponds to a specific set of lattice planes in the crystal structure, as defined by Miller indices (hkl). While a definitive, publicly available PXRD pattern for this compound is not available, the technique remains crucial for routine characterization and quality control in a laboratory setting.

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental formula. By measuring the mass of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₆H₁₂N₂O₃. hoffmanchemicals.comcymitquimica.com HRMS would be used to compare the experimentally measured accurate mass of the protonated molecule [M+H]⁺ to its theoretically calculated value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

HRMS Data for Molecular Formula Confirmation

ParameterValue
Molecular FormulaC₁₆H₁₂N₂O₃
Nominal Mass [M]280 amu
Calculated Exact Mass of [M+H]⁺281.0921 Da
Experimentally Measured Mass of [M+H]⁺281.0924 Da (Hypothetical)
Mass Error1.1 ppm (Hypothetical)

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the parent ion (e.g., the protonated molecule [M+H]⁺ at m/z 281.1) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage, fragmentation of the nitro group, and cleavages within the naphthalene core. docsity.comlibretexts.orgwhitman.edu Analysis of these fragments allows chemists to piece together the connectivity of the parent molecule.

Plausible MS/MS Fragmentation Pathways and Fragments

Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Origin
251.08NOLoss of nitric oxide from the nitro group
235.08NO₂Loss of nitrogen dioxide from the nitro group
158.06C₆H₄NO₂ (Nitrophenoxy radical)Cleavage of the C-O ether bond, retaining charge on the aminonaphthalene fragment
143.07C₇H₅NO₂Further fragmentation of the aminonaphthalene moiety
123.04C₁₀H₇NH₂ (Aminonaphthalene)Cleavage of the C-O ether bond, retaining charge on the nitrophenyl fragment

Note: The fragmentation data presented is based on established fragmentation principles for aryl ethers, nitroaromatics, and naphthalenes and represents a plausible, illustrative pathway. docsity.comlibretexts.org

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenoxy Naphthalen 1 Amine

Electronic Structure Calculations of 5-(4-Nitrophenoxy)naphthalen-1-amine

The electronic structure is fundamental to understanding the chemical and physical properties of a molecule. Computational methods offer a powerful lens to examine the distribution of electrons and the nature of molecular orbitals.

Density Functional Theory (DFT) is a robust method for investigating the ground-state electronic properties of molecules like this compound. By utilizing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can optimize the molecular geometry and calculate various electronic parameters. researchgate.net

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the presence of the electron-donating amine group and the electron-withdrawing nitro group is expected to significantly influence these frontier orbitals.

Table 1: Predicted Ground State Electronic Properties of this compound using DFT

ParameterPredicted Value (eV)Description
HOMO Energy-5.8Energy of the Highest Occupied Molecular Orbital
LUMO Energy-2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.3Indicator of chemical reactivity and stability
Ionization Potential6.2Energy required to remove an electron
Electron Affinity2.1Energy released when an electron is added

Note: These values are hypothetical and representative of what might be expected for a molecule with this structure based on related compounds.

The distribution of these orbitals is also revealing. The HOMO is likely to be localized on the electron-rich naphthalene (B1677914) and amine moieties, while the LUMO is expected to be concentrated on the electron-deficient nitrophenoxy group. This separation of frontier orbitals is characteristic of a "push-pull" system, which can lead to interesting electronic and optical properties.

To understand the behavior of this compound upon absorption of light, ab initio methods like Time-Dependent Density Functional Theory (TD-DFT) or the second-order algebraic diagrammatic construction [ADC(2)] are employed. chemrxiv.org These methods calculate the electronic excitation energies, which correspond to the absorption bands observed in an experimental UV-Vis spectrum.

For a molecule with both electron-donating (-NH2) and electron-withdrawing (-NO2) groups separated by a conjugated system, intramolecular charge transfer (ICT) is a key feature of its electronic transitions. chemrxiv.org The primary absorption band is typically due to a π→π* transition with significant charge transfer character, moving electron density from the amino-naphthalene part to the nitrophenoxy part of the molecule. chemrxiv.org Solvation effects can also be modeled, often showing a redshift (a shift to longer wavelengths) in the absorption maxima as the polarity of the solvent increases. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. By simulating the motion of atoms, MD can reveal the preferred conformations of the molecule and its interactions with a solvent. A key aspect to investigate is the rotational freedom around the ether linkage between the naphthalene and phenoxy rings, as well as the orientation of the amine and nitro groups.

These simulations can provide insights into the flexibility of the molecule and the distribution of different conformers in solution. The results can be used to calculate thermodynamic properties such as the free energy profile along specific rotational coordinates. Understanding the conformational landscape is important as different conformers may exhibit different chemical and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Biological Contexts)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and a specific property. sysrevpharm.org In a non-biological context, QSAR can be used to predict physicochemical properties like solubility, boiling point, or chromatographic retention times based on calculated molecular descriptors.

For this compound, relevant descriptors would include electronic parameters (like HOMO/LUMO energies), steric parameters (related to molecular size and shape), and lipophilic parameters (like the partition coefficient, logP). nih.gov By building a QSAR model with a dataset of related aromatic compounds, one could predict certain physical properties of the title compound without direct experimental measurement. mdpi.com

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor TypeExample DescriptorInformation Provided
ElectronicHOMO-LUMO GapChemical reactivity
StericMolecular VolumeSize and bulk of the molecule
LipophilicLogPHydrophobicity/hydrophilicity
TopologicalWiener IndexMolecular branching

Prediction of Reactivity and Reaction Pathways for this compound

Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. Fukui functions, derived from DFT, are used to identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov

For this molecule, the amine group and the electron-rich naphthalene ring are expected to be the primary sites for electrophilic attack. Conversely, the nitrophenoxy ring, being electron-deficient, would be more susceptible to nucleophilic attack. Computational modeling can also be used to explore potential reaction pathways, for example, by calculating the energy barriers for different proposed mechanisms of a chemical transformation. researchgate.net Studies on related nitro-polycyclic aromatic hydrocarbons suggest that photochemical reactions could be a significant pathway, potentially involving the nitro group. researchgate.net

Investigation of Intermolecular Interactions via Computational Methods

The way this compound molecules interact with each other and with other molecules is crucial for understanding its condensed-phase properties. Computational methods can model various types of intermolecular interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov

The amine group of the molecule can act as a hydrogen bond donor, while the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors. nih.gov The large aromatic surfaces of the naphthalene and phenyl rings make π-π stacking interactions significant. By calculating the interaction energies of different molecular arrangements (e.g., dimers), the most stable intermolecular configurations can be identified. These calculations are vital for predicting crystal structures and understanding the behavior of the compound in materials science applications.

Reactivity and Reaction Mechanisms of 5 4 Nitrophenoxy Naphthalen 1 Amine

Amine Group Reactivity on the Naphthalene (B1677914) Core

The primary aromatic amine group (-NH2) attached to the naphthalene ring is a potent activating group, significantly influencing the reactivity of the polycyclic core. Its lone pair of electrons can be delocalized into the aromatic system, enhancing electron density and making the ring more susceptible to electrophilic attack. The amine itself also acts as a nucleophile.

Nucleophilic Acyl Substitution Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it a strong nucleophile, readily participating in nucleophilic acyl substitution reactions. This class of reaction involves the substitution of a leaving group on an acyl compound with a nucleophile. byjus.comlibretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism, where the nucleophile first attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group and form the final product. masterorganicchemistry.comlibretexts.org

When 5-(4-nitrophenoxy)naphthalen-1-amine reacts with acylating agents such as acid chlorides or anhydrides, it forms stable amide products. The reaction is generally favorable when the leaving group of the acylating agent is a weaker base than the attacking nucleophile. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Reactant 1Acylating AgentProductReaction Type
This compoundAcetyl ChlorideN-(5-(4-nitrophenoxy)naphthalen-1-yl)acetamideAcylation (Acetylation)
This compoundBenzoyl ChlorideN-(5-(4-nitrophenoxy)naphthalen-1-yl)benzamideAcylation (Benzoylation)
This compoundAcetic AnhydrideN-(5-(4-nitrophenoxy)naphthalen-1-yl)acetamideAcylation (Acetylation)

Electrophilic Aromatic Substitution on the Amine-Substituted Naphthalene

The amine group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). In the context of the naphthalene ring system, electrophilic attack is generally favored at the 1-position (or α-position) due to the formation of a more stable carbocation intermediate that preserves the aromaticity of one of the rings. pearson.comwordpress.comonlineorganicchemistrytutor.comlibretexts.org

In this compound, the C1 position is already substituted by the amine. Therefore, electrophilic attack will be directed to the activated ortho (C2) and para (C4) positions relative to the amine. The bulky nitrophenoxy group at the C5 position may sterically hinder attack at the C4 position to some extent, potentially favoring substitution at the C2 position.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄2-Nitro-5-(4-nitrophenoxy)naphthalen-1-amine and/or 4-Nitro-5-(4-nitrophenoxy)naphthalen-1-amine
BrominationBr₂, FeBr₃2-Bromo-5-(4-nitrophenoxy)naphthalen-1-amine and/or 4-Bromo-5-(4-nitrophenoxy)naphthalen-1-amine
SulfonationSO₃, H₂SO₄2-Amino-4-(4-nitrophenoxy)naphthalene-1-sulfonic acid

Oxidation and Reduction Pathways of the Amine Functionality

The oxidation of primary aromatic amines can be complex and is sensitive to the specific oxidizing agent and reaction conditions. libretexts.org Strong oxidants can lead to a variety of products, including quinones or polymeric materials. The direct oxidation of an aromatic amine to a nitro group is challenging because stable intermediates, such as azobenzenes, can be formed. reddit.com However, certain reagents like trifluoroperacetic acid or sodium perborate (B1237305) have been used for this transformation, though yields can be variable. reddit.comorganic-chemistry.org

Conversely, the amine group itself is already in a reduced state and is not typically susceptible to further reduction under standard chemical conditions.

Reactivity of the Nitrophenoxy Moiety

The nitrophenoxy portion of the molecule possesses its own distinct reactive sites, primarily centered around the nitro group and the phenoxy ring.

Reduction Chemistry of the Nitro Group

The nitro group (-NO2) is readily reduced to a primary amine group (-NH2). This is a common and high-yielding transformation in organic synthesis. A wide variety of reducing agents can be employed, offering flexibility in terms of reaction conditions and compatibility with other functional groups. The reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the phenoxy ring.

This reaction is fundamental in processes like the synthesis of paracetamol, where a nitrophenol is reduced to an aminophenol. nih.govwikipedia.org

Table 3: Common Reagents for Nitro Group Reduction

Reducing AgentTypical ConditionsProduct
H₂, Pd/CHydrogen gas, Palladium on Carbon catalyst5-(4-Aminophenoxy)naphthalen-1-amine (B15157720)
Sn, HClTin metal in concentrated Hydrochloric acid5-(4-Aminophenoxy)naphthalen-1-amine
Fe, HCl/NH₄ClIron powder in acid or with ammonium (B1175870) chloride5-(4-Aminophenoxy)naphthalen-1-amine
NaBH₄, CatalystSodium borohydride (B1222165) with a metal catalyst (e.g., Cu, Au, Pt) nih.govnih.gov5-(4-Aminophenoxy)naphthalen-1-amine
Electrochemical ReductionControlled potential in an electrochemical cell mdpi.comresearchgate.net5-(4-Aminophenoxy)naphthalen-1-amine

Nucleophilic Aromatic Substitution on the Phenoxy Ring

Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can activate an aromatic ring towards nucleophilic aromatic substitution (SNAг). wikipedia.orglibretexts.orgmasterorganicchemistry.com For the reaction to occur, there must be a good leaving group on the ring and the electron-withdrawing group must be positioned ortho or para to it. libretexts.orgpressbooks.pub

In the case of the 4-nitrophenoxy moiety, the nitro group is para to the ether linkage. This positioning activates the ipso-carbon (the carbon atom bonded to the ether oxygen) for nucleophilic attack. A strong nucleophile could potentially displace the entire naphthalen-1-amine oxide group. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov The stability of this intermediate is crucial, and it is effectively stabilized by the delocalization of the negative charge onto the nitro group. pressbooks.pub

This reaction pathway allows for the cleavage of the diaryl ether bond and the introduction of a new nucleophile onto the phenyl ring.

Table 4: Potential Nucleophilic Aromatic Substitution on the Phenoxy Ring

Nucleophile (Nu⁻)ReagentsPotential Product
Hydroxide (OH⁻)NaOH4-Nitrophenol
Methoxide (CH₃O⁻)NaOCH₃1-Methoxy-4-nitrobenzene
Amide (NH₂⁻)NaNH₂4-Nitroaniline

Cyclization and Rearrangement Reactions Involving Both Functional Groups

While specific experimental studies on the cyclization and rearrangement of this compound are not extensively documented in publicly available literature, its structure is amenable to several well-established intramolecular reaction pathways. These predicted reactions are based on the known reactivity of analogous compounds.

One of the most probable rearrangement reactions for this compound is the Smiles rearrangement . This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. wikipedia.orgnumberanalytics.com In the case of this compound, the naphthalen-1-amine can act as the nucleophile, attacking the ipso-carbon of the 4-nitrophenoxy ring, which is activated by the electron-withdrawing nitro group. researchgate.net This would lead to the formation of a new C-N bond and the cleavage of the C-O ether bond, resulting in a rearranged product. The general conditions for a Smiles rearrangement typically involve a base to deprotonate the nucleophile, thereby increasing its reactivity. researchgate.net

Another potential reaction pathway involves reductive cyclization . The nitro group on the phenoxy ring can be reduced to various intermediates, such as nitroso, hydroxylamino, or amino groups, using common reducing agents (e.g., Sn/HCl, H₂/Pd-C, or sodium dithionite). These intermediates are often highly reactive and can undergo spontaneous intramolecular cyclization with the suitably positioned amino group on the naphthalene ring. This type of reaction is a common strategy for the synthesis of various heterocyclic compounds. researchgate.net The specific heterocyclic product formed would depend on the reduction conditions and the nature of the intermediate generated.

Table 1: Plausible Intramolecular Reactions of this compound

Reaction TypeKey Reacting GroupsProbable ConditionsPotential Product Class
Smiles RearrangementNaphthalen-1-amine (nucleophile), 4-Nitrophenoxy (electrophile)Basic (e.g., NaH, K₂CO₃)N-(5-hydroxynaphthalen-1-yl)-4-nitroaniline derivative
Reductive CyclizationNaphthalen-1-amine, reduced Nitro group (e.g., -NHOH, -NH₂)Reducing agents (e.g., Sn/HCl, H₂/Pd-C)Fused heterocyclic systems (e.g., phenazine-like structures)

Mechanistic Studies of Derivatization Reactions

The mechanistic understanding of derivatization reactions of this compound can be inferred from the principles of nucleophilic aromatic substitution (SNAr) and related intramolecular processes.

For reductive cyclization , the mechanism is multi-step. Initially, the nitro group is reduced. For instance, reduction to a hydroxylamine (B1172632) is a common pathway. The hydroxylamino group can then undergo an acid-catalyzed intramolecular cyclization. The amino group on the naphthalene ring would act as a nucleophile, attacking the activated hydroxylamino-substituted ring. Subsequent dehydration would then lead to the formation of a new heterocyclic ring. The precise mechanism and the final product would be highly dependent on the specific reducing agent and reaction conditions employed.

Table 2: Mechanistic Overview of Potential Reactions

ReactionInitiating StepKey IntermediateRate-Determining Step
Smiles RearrangementDeprotonation of the primary amineMeisenheimer-like spirocyclic intermediateFormation of the Meisenheimer complex or its decomposition
Reductive CyclizationReduction of the nitro group to a reactive intermediate (e.g., -NHOH)Protonated intermediate facilitating nucleophilic attackIntramolecular nucleophilic attack by the amino group

Derivatization and Functionalization Strategies for 5 4 Nitrophenoxy Naphthalen 1 Amine

Amine-Centered Functionalization

The primary amine (-NH2) at the C1 position of the naphthalene (B1677914) ring is a versatile functional handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and condensation, leading to the formation of amides, secondary/tertiary amines, and imines, respectively.

The reaction of the primary amine with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, yields N-acylated derivatives. This amidation reaction is a common strategy to introduce a wide array of functional groups. Similarly, reaction with sulfonyl chlorides affords the corresponding sulfonamides. These reactions are typically robust and high-yielding.

Table 1: Representative Amidation and Sulfonamidation Reactions for Primary Amines

Reagent Product Type General Reaction Conditions
Acetyl chloride Acetamide Base (e.g., pyridine, triethylamine), inert solvent
Benzoyl chloride Benzamide Base (e.g., pyridine), inert solvent (e.g., DCM, THF)
p-Toluenesulfonyl chloride Sulfonamide Base (e.g., pyridine), inert solvent

This table presents generalized conditions for reactions that primary amines like 5-(4-nitrophenoxy)naphthalen-1-amine are expected to undergo.

The nucleophilic nitrogen of the amine can participate in alkylation and arylation reactions to form secondary and tertiary amines. N-alkylation can be achieved using alkyl halides, while N-arylation often requires transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. nih.govnih.gov Copper-catalyzed N-arylation reactions using arylboronic acids also provide an effective route. nih.gov These methods allow for the introduction of various alkyl and aryl substituents, significantly diversifying the molecular structure.

Table 2: Examples of N-Arylation Reactions for Amines

Arylating Agent Catalyst System Product Type Reference
Arylboroxine Copper salt (e.g., Cu(OTf)₂) in EtOH N-Aryl amine nih.gov

This table provides examples of catalytic systems used for N-arylation of amines, which would be applicable to this compound.

The primary amine of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, which contain an imine (-C=N-) functional group. jetir.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. eijppr.comsemanticscholar.org The resulting imines are valuable intermediates and can be further reduced to form stable secondary amines. nih.gov The reaction is versatile, allowing for the incorporation of a wide range of carbonyl-containing compounds. wjpsonline.comasianpubs.org

Table 3: General Synthesis of Schiff Bases

Reactant Catalyst Solvent Key Intermediate Product

This table outlines the general procedure for Schiff base formation from a primary amine and a carbonyl compound. eijppr.com

Nitro Group Transformations

The nitro group (-NO2) on the phenoxy moiety is a strong electron-withdrawing group that can be chemically transformed, most commonly through reduction, into an amino group. This transformation fundamentally alters the electronic properties of the molecule and provides a new site for further functionalization.

The reduction of an aromatic nitro group to a primary amine is a well-established and highly efficient transformation in organic synthesis. researchgate.net A variety of reducing agents and conditions can be employed, offering a range of selectivities and compatibilities with other functional groups. wikipedia.orgcommonorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.com It is often a clean and high-yielding method.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or zinc (Zn) in acetic acid, are classic and effective methods for nitro reduction. commonorganicchemistry.com

Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Other Reagents: Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used. jsynthchem.com

The reduction of this compound would yield 5-(4-aminophenoxy)naphthalen-1-amine (B15157720), a diamino compound with distinct chemical properties and reactivity.

Table 4: Common Reagents for Aromatic Nitro Group Reduction

Reagent/System Conditions Advantages Reference
H₂, Pd/C Pressurized H₂, various solvents Clean, high yield, common lab procedure commonorganicchemistry.com
Fe, HCl/AcOH Acidic, aqueous/alcoholic solvent Inexpensive, widely used industrially commonorganicchemistry.com
SnCl₂·2H₂O Reflux in ethanol Mild, good for sensitive substrates commonorganicchemistry.com

This table summarizes common and effective methods for the reduction of aromatic nitro compounds to their corresponding amines.

The formation of 5-(4-aminophenoxy)naphthalen-1-amine opens up new avenues for derivatization. With two distinct primary amino groups, selective functionalization can be challenging but offers the potential to create complex, multifunctional molecules. For instance, one amino group could be selectively protected, allowing the other to be modified. Alternatively, reagents can be used to react with both amines, leading to the formation of polymers or macrocycles.

Further functionalization possibilities include:

Diazotization: The newly formed aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Bis-amidation/Sulfonamidation: Reaction with an excess of acylating or sulfonylating agents could lead to the formation of bis-amides or bis-sulfonamides.

Polymer Synthesis: The diamine could serve as a monomer in polymerization reactions, for example, with diacyl chlorides to form polyamides, or with diisocyanates to form polyureas.

The dual amine functionality in the reduced product provides a platform for building more complex molecular architectures, significantly expanding the chemical space accessible from the parent compound.

Naphthalene Core Modification

The modification of the naphthalene core of this compound offers a direct route to modulate its physicochemical and biological properties. The inherent reactivity of the naphthalene ring system, influenced by the existing amino and nitrophenoxy substituents, allows for a range of chemical transformations.

Regioselective Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for the functionalization of aromatic rings. The regiochemical outcome of such reactions on substituted naphthalenes is dictated by the electronic nature of the existing substituents. In the case of this compound, the strongly activating amino group (-NH2) at the C1 position and the deactivating, electron-withdrawing nitrophenoxy group at the C5 position exert competing influences on the naphthalene core.

The amino group is a powerful ortho-, para-directing activator. In the context of the naphthalene ring, this translates to directing incoming electrophiles primarily to the C2 and C4 positions of the same ring. Conversely, the 4-nitrophenoxy group, being electron-withdrawing, deactivates the ring to which it is attached and would typically direct incoming electrophiles to the meta-positions relative to itself on that ring. However, the overwhelming activating effect of the amino group is expected to dominate the regioselectivity of the reaction.

Therefore, electrophilic substitution reactions on this compound are predicted to occur preferentially at the C2 and C4 positions. The relative ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions employed.

Table 1: Predicted Regioselective Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic ReagentReaction TypePredicted Major Product(s)
Br2, FeBr3Bromination2-Bromo-5-(4-nitrophenoxy)naphthalen-1-amine and 4-Bromo-5-(4-nitrophenoxy)naphthalen-1-amine
HNO3, H2SO4Nitration2-Nitro-5-(4-nitrophenoxy)naphthalen-1-amine and 4-Nitro-5-(4-nitrophenoxy)naphthalen-1-amine
SO3, H2SO4Sulfonation1-Amino-5-(4-nitrophenoxy)naphthalene-2-sulfonic acid and 1-Amino-5-(4-nitrophenoxy)naphthalene-4-sulfonic acid
R-COCl, AlCl3Friedel-Crafts Acylation2-Acyl-5-(4-nitrophenoxy)naphthalen-1-amine and 4-Acyl-5-(4-nitrophenoxy)naphthalen-1-amine

Note: The precise product distribution will depend on experimental conditions and potential steric hindrance from the phenoxy group.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. To utilize these powerful methods for the modification of the naphthalene core of this compound, prior functionalization, typically through the introduction of a halogen atom via electrophilic aromatic substitution as described above, is necessary.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst, is a versatile tool for introducing new aryl or vinyl substituents. For instance, the brominated derivatives of this compound can be coupled with a variety of boronic acids or esters to generate a library of novel compounds.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions of Halogenated this compound Derivatives

Halogenated SubstrateBoronic Acid/EsterCatalyst SystemProduct
2-Bromo-5-(4-nitrophenoxy)naphthalen-1-aminePhenylboronic acidPd(PPh3)4, Na2CO32-Phenyl-5-(4-nitrophenoxy)naphthalen-1-amine
4-Bromo-5-(4-nitrophenoxy)naphthalen-1-amineThiophene-2-boronic acidPd(dppf)Cl2, K2CO34-(Thiophen-2-yl)-5-(4-nitrophenoxy)naphthalen-1-amine

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing a wide range of amino groups onto the naphthalene core. Starting from the halogenated derivatives of this compound, various primary and secondary amines can be coupled to synthesize novel diamine structures.

Table 3: Exemplary Buchwald-Hartwig Amination Reactions of Halogenated this compound Derivatives

Halogenated SubstrateAmineCatalyst SystemProduct
2-Bromo-5-(4-nitrophenoxy)naphthalen-1-amineMorpholinePd2(dba)3, BINAP, NaOt-Bu4-(1-Amino-5-(4-nitrophenoxy)naphthalen-2-yl)morpholine
4-Bromo-5-(4-nitrophenoxy)naphthalen-1-amineAnilinePd(OAc)2, XPhos, Cs2CO3N4-Phenyl-5-(4-nitrophenoxy)naphthalene-1,4-diamine

Design and Synthesis of Advanced Naphthalene-Phenoxy Scaffolds

The derivatization strategies outlined above pave the way for the rational design and synthesis of advanced naphthalene-phenoxy scaffolds with tailored properties. By combining regioselective electrophilic aromatic substitution with metal-catalyzed cross-coupling reactions, a diverse array of functional groups and structural motifs can be introduced onto the this compound framework.

For example, the introduction of additional aromatic rings via Suzuki-Miyaura coupling can extend the π-conjugated system of the molecule, which is a common strategy in the development of organic electronic materials. Similarly, the installation of specific pharmacophores through Buchwald-Hartwig amination can be employed in the design of novel therapeutic agents. The sequential application of these methods allows for the construction of highly complex and functionalized naphthalene-phenoxy scaffolds, opening up new avenues for exploration in various scientific disciplines.

Supramolecular Chemistry and Non Covalent Interactions of 5 4 Nitrophenoxy Naphthalen 1 Amine

Hydrogen Bonding Networks Involving the Amine and Nitro Groups

The primary amine (-NH₂) group on the naphthalene (B1677914) ring is a classic hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group on the phenoxy ring are potential hydrogen bond acceptors. This arrangement allows for the possibility of intermolecular hydrogen bonds, which could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. The specific geometry and strength of these hydrogen bonds would depend on the crystalline packing and the steric hindrance imposed by the bulky aromatic rings. In related structures, such as aminonaphthols, extensive hydrogen-bonding networks are observed, forming polymeric structures. nih.gov

π-π Stacking Interactions of the Naphthalene and Phenoxy Rings

The electron-rich naphthalene ring system and the electron-deficient nitrophenoxy ring system create a favorable scenario for π-π stacking interactions. These interactions are a significant driving force in the assembly of aromatic molecules. The stacking could occur between naphthalene rings of adjacent molecules, between phenoxy rings, or in a mixed arrangement involving both types of aromatic systems. The presence of the electron-withdrawing nitro group on the phenoxy ring could enhance its interaction with the more electron-rich naphthalene ring of a neighboring molecule. The energy of such interactions typically ranges from 4 to 20 kJ/mol. mdpi.com The specific conformation (e.g., face-to-face, parallel-displaced) of the stacked rings would be determined by a balance of electrostatic and van der Waals forces. rsc.org

Host-Guest Chemistry with Molecular Receptors

The size, shape, and electronic properties of 5-(4-nitrophenoxy)naphthalen-1-amine make it a potential guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, cucurbiturils, and pillararenes. thno.orgnih.gov The hydrophobic naphthalene and phenoxy moieties could be encapsulated within the nonpolar cavity of a host molecule in an aqueous medium. The potential for hydrogen bonding with the amine or nitro groups at the rims of the macrocycle could further stabilize the resulting host-guest complex. Such complexation could alter the physicochemical properties of the guest molecule, such as its solubility and photophysical behavior. The binding affinity would be dependent on the complementarity in size and shape between the host and guest. aalto.fi

Self-Assembly Processes and Ordered Architectures

The combination of hydrogen bonding and π-π stacking interactions could drive the self-assembly of this compound into well-defined, ordered architectures. In suitable solvents, these molecules might aggregate to form structures such as nanofibers, nanoribbons, or vesicles. The final morphology of the self-assembled structures would be influenced by factors such as solvent polarity, temperature, and concentration. While diphenyl ethers are known to be structural elements in self-assembling systems, specific studies on the self-assembly of this particular compound are not documented. researchgate.net

Supramolecular Polymerization Studies

Supramolecular polymerization involves the non-covalent linking of monomeric units to form long, polymer-like chains. nih.gov If the intermolecular interactions (hydrogen bonding and π-π stacking) in this compound are sufficiently strong and directional, it could potentially undergo supramolecular polymerization. This process is often cooperative, meaning that the initial formation of a small aggregate facilitates the addition of more monomers. Studies on other systems, like amine-substituted naphthalene-diimides, have shown that hydrogen bonding can initiate polymerization, which is then stabilized by π-stacking, leading to the formation of extended structures like nanotubes. d-nb.info However, no such studies have been reported for this compound.

Photophysical Properties and Optoelectronic Relevance of 5 4 Nitrophenoxy Naphthalen 1 Amine

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of a molecule provide fundamental insights into its electronic structure and excited-state behavior. For 5-(4-Nitrophenoxy)naphthalen-1-amine, these properties are expected to be dominated by the interplay between the naphthalene (B1677914) ring, the amino group, and the nitrophenoxy substituent.

UV-Vis Absorption Profile and Electronic Transitions

The UV-Vis absorption spectrum of this compound is anticipated to exhibit characteristic bands arising from π-π* and intramolecular charge transfer (ICT) transitions. The naphthalene core itself has strong absorptions in the UV region. omlc.org The introduction of an amino group typically results in a red-shift (bathochromic shift) of the absorption bands of the parent naphthalene molecule due to the extension of the conjugated π-system by the nitrogen lone pair. researchgate.net

Furthermore, the presence of the electron-withdrawing 4-nitrophenoxy group in conjugation with the electron-donating aminonaphthalene system is expected to give rise to a distinct, lower-energy absorption band corresponding to an intramolecular charge transfer (ICT) transition. acs.org This transition involves the promotion of an electron from a high-lying molecular orbital, primarily localized on the aminonaphthalene donor, to a low-lying molecular orbital, mainly centered on the nitrophenoxy acceptor. The energy of this ICT band is sensitive to solvent polarity, often showing a red-shift in more polar solvents which stabilize the more polar excited state. acs.org

The expected electronic transitions would include:

π-π transitions:* Localized on the naphthalene and benzene (B151609) rings, likely occurring at higher energies (shorter wavelengths).

n-π transitions:* Associated with the nitro group and the oxygen of the ether linkage, which are often weak and may be masked by stronger π-π* transitions.

Intramolecular Charge Transfer (ICT) transition: A prominent, lower-energy band characteristic of the D-π-A structure.

Table 1: Predicted UV-Vis Absorption and Emission Data for this compound in Different Solvents

SolventAbsorption Maxima (λmax, nm) (Transition)Emission Maxima (λem, nm)Stokes Shift (cm-1)
Cyclohexane~350 (π-π), ~410 (ICT)~480~3680
Dichloromethane~355 (π-π), ~425 (ICT)~510~4250
Acetonitrile~358 (π-π*), ~435 (ICT)~540~4800

Note: The data in this table is illustrative and based on typical values for structurally similar donor-acceptor chromophores. Experimental verification is required.

Fluorescence and Phosphorescence Emission Characteristics

Upon photoexcitation, this compound is expected to exhibit fluorescence from the decay of its lowest singlet excited state (S1) to the ground state (S0). The emission is likely to originate from the ICT state, given that it is typically the lowest-energy excited state in such molecules. This would result in a large Stokes shift, which is the difference in energy between the absorption and emission maxima, a characteristic feature of molecules that undergo significant electronic and geometric reorganization in the excited state. acs.org

The fluorescence is expected to be highly solvatochromic, meaning the emission wavelength will be strongly dependent on the polarity of the solvent. In polar solvents, the highly dipolar ICT excited state is stabilized, leading to a lower energy level and, consequently, a red-shifted emission. acs.org

Phosphorescence, which is emission from a triplet excited state (T1), is less likely to be a dominant process at room temperature in fluid solutions for this type of molecule. Nitroaromatic compounds are known to be efficient intersystem crossing promoters, which can populate the triplet state. rsc.org However, these triplet states are often efficiently quenched by molecular oxygen and other quenchers, making phosphorescence primarily observable at low temperatures in rigid matrices.

Excited State Dynamics and Lifetimes

The excited-state dynamics of this compound are predicted to be complex, involving several competing deactivation pathways. Following excitation to a higher singlet state, rapid internal conversion would likely populate the S1 (ICT) state. From this state, the molecule can relax via:

Fluorescence: Radiative decay back to the ground state.

Internal Conversion (IC): A non-radiative decay to the ground state, often facilitated by conformational changes like the twisting of the nitro group. researchgate.net

Intersystem Crossing (ISC): A non-radiative transition to the triplet manifold (T1). Nitroaromatic compounds are known for having very fast ISC rates, sometimes on the sub-picosecond timescale, due to strong spin-orbit coupling. rsc.orgnih.gov

The fluorescence lifetime (τF), which is the average time the molecule spends in the S1 state before emitting a photon, is expected to be in the nanosecond range, though it could be significantly shortened by efficient non-radiative processes. researchgate.net In particular, the presence of the nitro group could lead to very short excited-state lifetimes and low fluorescence quantum yields due to the promotion of rapid intersystem crossing to the triplet state. rsc.org

Quantum Yield Determinations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For D-π-A molecules containing a nitro group, the fluorescence quantum yield is often low to moderate. This is because the efficient non-radiative decay pathways, particularly intersystem crossing and internal conversion, compete effectively with fluorescence. rsc.orgresearchgate.net

The quantum yield is also expected to be solvent-dependent. In polar solvents, the stabilization of the ICT state can sometimes enhance the radiative decay rate, but it can also facilitate non-radiative pathways. In many nitroaromatic chromophores, an increase in solvent polarity leads to a decrease in fluorescence quantum yield due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive. researchgate.net

Table 2: Predicted Fluorescence Quantum Yields for this compound

SolventFluorescence Quantum Yield (ΦF)
Cyclohexane~0.25
Dichloromethane~0.10
Acetonitrile~0.05

Note: This data is hypothetical, illustrating the common trend of decreasing fluorescence quantum yield with increasing solvent polarity for similar nitroaromatic D-π-A systems. Experimental measurement is necessary for accurate values.

Charge Transfer Processes and Intra/Intermolecular Interactions

The core photophysical behavior of this compound is governed by intramolecular charge transfer (ICT). Upon absorption of light, there is a significant redistribution of electron density from the electron-rich aminonaphthalene part of the molecule to the electron-deficient nitrophenoxy part. This creates a large dipole moment in the excited state. acs.org

This ICT character is responsible for the sensitivity of its spectroscopic properties to the environment. Intermolecular interactions, particularly with solvent molecules, play a crucial role. Polar solvent molecules will reorient around the excited-state dipole, stabilizing it and lowering its energy. This solvent relaxation process is often observable in time-resolved emission spectroscopy and contributes to the observed Stokes shift. acs.org

In addition to solvent interactions, the molecule could potentially form ground-state or excited-state complexes (exciplexes) with other electron-donating or -accepting molecules in solution, which would further alter its photophysical properties.

Potential as an Organic Fluorophore or Chromophore in Material Science (Excluding Biological Imaging)

The distinct photophysical properties of this compound suggest its potential utility as a functional organic material, particularly in applications that leverage its D-π-A structure.

Organic Light-Emitting Diodes (OLEDs): Naphthalene derivatives are known for their high quantum yields and photostability, making them candidates for emissive layers in OLEDs. nih.gov While the nitro group in this specific compound might quench fluorescence, modification of the acceptor group could optimize its emissive properties for use in OLEDs.

Nonlinear Optics (NLO): Molecules with a large change in dipole moment between the ground and excited states, a characteristic of ICT, often exhibit significant second-order nonlinear optical properties. This could make this compound or similar structures useful for applications such as frequency doubling in lasers.

Sensors: The sensitivity of the absorption and emission properties to the local environment (solvatochromism) suggests potential use as a chromophoric or fluorophoric probe for sensing the polarity of materials, such as polymer films or organic matrices.

Photovoltaics: Donor-acceptor molecules are the fundamental components of organic photovoltaic (OPV) devices. The ICT process is essential for charge separation at a donor-acceptor interface. While the efficiency of this particular molecule would need to be investigated, its structure is archetypal for materials used in OPV research.

Applications in Advanced Materials Science Excluding Biological and Medical Applications

Organic Semiconductors and Charge Transport Materials

Naphthalene- and amine-based derivatives are foundational components in the field of organic electronics due to their favorable charge transport characteristics. While direct studies on the semiconductor properties of 5-(4-Nitrophenoxy)naphthalen-1-amine are not widely available, the behavior of analogous compounds provides a strong indication of its potential. For instance, arylamine-based organic semiconductors have been extensively investigated for their optoelectronic applications, owing to their light-absorbing, light-emitting, and hole-transporting properties.

A notable example of a multifunctional organic material is 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), which can function as a deep blue emitting and hole-transporting material in organic light-emitting diodes (OLEDs), a donor material in organic solar cells (OSCs), and an active material in organic thin-film transistors (OTFTs) snu.ac.krresearchgate.net. The presence of the naphthalen-1-amine moiety in 1-TNPA is crucial to its electronic properties, suggesting that this compound could exhibit similar charge-transport capabilities.

The fabrication of high-quality thin films is a critical step in the development of organic electronic devices. For small molecules like this compound, vacuum thermal evaporation is a common deposition technique that allows for precise control over film thickness and morphology. Solution-based methods, such as spin coating, drop casting, or ink-jet printing, could also be viable, provided the compound exhibits sufficient solubility in appropriate organic solvents. The final morphology of the film, whether amorphous or crystalline, will significantly impact its electronic properties.

The charge carrier mobility is a key parameter for assessing the performance of an organic semiconductor. For this compound, one would expect it to primarily function as a hole-transporting material due to the presence of the electron-rich amine group. The charge carrier mobility can be experimentally determined using techniques such as the time-of-flight (TOF) method or by fabricating organic field-effect transistors (OFETs). The mobility values would be highly dependent on the molecular packing in the solid state and the degree of intermolecular π-π stacking.

Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The structural features of this compound make it a candidate for use in both OLEDs and organic solar cells. In OLEDs, it could potentially serve as a hole-transporting layer (HTL) or as a host material for emissive dopants. Its high thermal stability, a common feature of naphthalene (B1677914) derivatives, would be advantageous for device longevity.

In the context of organic solar cells, this compound could act as an electron donor material when paired with a suitable electron acceptor. The intramolecular charge transfer character, arising from the donor-acceptor nature of the molecule, could influence its light absorption properties and energy levels (HOMO/LUMO), which are critical for efficient charge separation and collection in a solar cell.

Fluorescent Probes and Chemosensors (Excluding Biological Sensing)

Naphthalene derivatives are well-known for their fluorescent properties, making them excellent candidates for the development of fluorescent probes and chemosensors. While specific studies on this compound as a chemosensor are not prevalent, research on similar naphthalene-based compounds demonstrates their potential for detecting various analytes, including metal ions. For example, fluorescent sensors based on 1-(1-naphthalenecarboxy)-n-(p-cyanobenzenecarboxy)oxaalkanes have been synthesized for the recognition of metal ions through exciplex emission researchgate.net. The fluorescence of such compounds can be modulated by the binding of an analyte, leading to a measurable signal. The amine and nitro groups on this compound could serve as potential binding sites for specific analytes, and the photophysical properties of the naphthalene core would provide the fluorescent signal.

Precursors for Polymeric Materials with Tunable Properties

The amine functionality in this compound provides a reactive site for polymerization. This allows for the synthesis of polymers with tailored electronic and optical properties. For example, it could be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. The resulting polymers would incorporate the electro-active naphthalen-1-amine and nitrophenoxy moieties into the polymer backbone or as pendant groups.

By copolymerizing this monomer with other electro-active or inert monomers, the properties of the resulting polymer, such as its solubility, bandgap, and charge transport characteristics, could be finely tuned. This approach is widely used in the development of new materials for organic electronics. For instance, conjugated polymers based on triphenylamine (B166846) are used in a variety of devices due to their high hole mobility and pronounced luminescence researchgate.net. A similar strategy could be employed with polymers derived from this compound.

Role in Non-Linear Optical (NLO) Materials

Molecules with a significant difference in electron density between different parts of the structure, often referred to as push-pull systems, are known to exhibit non-linear optical (NLO) properties. This compound possesses such a structure, with the electron-donating amine group and the electron-withdrawing nitro group.

Theoretical studies on structurally similar molecules have predicted significant NLO responses. A Density Functional Theory (DFT) study on N-[3-(naphthalene-1-yloxy)butyl]-4-nitroaniline and N-[3-(naphthalene-1-yloxy)butyl]-2,4-dinitroaniline, which also contain a naphthalene linked to a nitrophenyl group, revealed large first static hyperpolarizabilities asianpubs.orgresearchgate.net. Another theoretical investigation on N-substituted p-nitroaniline molecules linked to naphthalene also showed large hyperpolarizabilities, suggesting their potential for use in photovoltaic device fabrication e-journals.in. These findings strongly suggest that this compound is a promising candidate for NLO applications, such as in optical switching and frequency conversion. A review of donor-acceptor derivatives of naphthalene further supports the potential for significant NLO properties in such molecular systems ipme.ru.

Future Research Directions and Emerging Paradigms for 5 4 Nitrophenoxy Naphthalen 1 Amine

Exploration of Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the advantageous properties of both organic polymers (flexibility, processability) and inorganic components (stability, conductivity) in a single material. The primary amine group on 5-(4-nitrophenoxy)naphthalen-1-amine makes it an excellent organic precursor for integration into inorganic networks, such as silica (B1680970) or titania, through sol-gel processes.

Future research could focus on using the amine as a covalent linkage point to inorganic frameworks. For instance, it can react with precursors like tetraethoxysilane (TEOS) after functionalization, embedding the naphthalene-based chromophore directly into a glass-like matrix. This could yield materials with tailored optical and mechanical properties. The bulky naphthalene (B1677914) and nitrophenoxy groups would act as spacers, influencing the porosity and refractive index of the final hybrid material.

A potential research avenue involves the synthesis of a series of hybrid materials where the concentration of this compound is systematically varied. The resulting materials could be characterized for their thermal stability, optical transparency, and surface properties.

Table 1: Hypothetical Properties of Hybrid Materials Incorporating this compound

Parameter Potential Research Focus Anticipated Outcome
Thermal Stability Thermogravimetric Analysis (TGA) Increased stability with higher inorganic content.
Optical Properties UV-Vis Spectroscopy Tunable absorption based on chromophore concentration.
Surface Area BET Analysis Control over porosity by varying the organic component.

Integration into Smart Materials and Responsive Systems

Smart materials, which respond to external stimuli such as light, heat, or electric fields, are at the forefront of materials innovation. The distinct electronic characteristics of this compound suggest its potential as a functional component in such systems. The nitroaromatic moiety is a well-known electron-accepting group, which, when combined with the electron-donating naphthalene amine, creates a donor-acceptor system. mdpi.commdpi.com This structure is often associated with interesting photophysical properties, such as fluorescence and nonlinear optical activity.

Future investigations could explore the solvatochromic properties of this molecule, where its absorption or emission spectra change with solvent polarity. This could be the basis for developing sensitive environmental sensors. Furthermore, the integration of this compound into polymer matrices could lead to photoresponsive materials. For example, the alignment of these molecules within a polymer film under an electric field could produce materials with switchable optical properties, relevant for data storage or smart windows. Research into the sensing capabilities for nitroaromatic compounds, which are often pollutants or explosives, is another promising direction. mdpi.comresearchgate.net

Table 2: Potential Stimuli-Responsive Applications

Stimulus Material Concept Potential Application
Light Polymer film doped with the compound Optical switching, data storage
Solvent Polarity Solution-based or thin-film sensor Environmental monitoring, chemical sensing
Electric Field Liquid crystal mixture Electro-optic modulation

Advanced Computational Modeling for Property Prediction and Material Design

Before embarking on extensive laboratory synthesis, advanced computational modeling can provide invaluable insights into the potential properties and behaviors of new materials. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to predict the electronic, optical, and structural characteristics of this compound and materials derived from it. researchgate.netsamipubco.comosti.gov

Future computational studies could focus on several key areas. DFT calculations can elucidate the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its electronic transitions and potential as an organic semiconductor. samipubco.commdpi.com These calculations can also predict its behavior in the presence of external electric fields, guiding the design of nonlinear optical materials. Molecular dynamics simulations could model the interaction of the molecule within a polymer matrix or its self-assembly behavior, providing a bottom-up approach to designing new materials with desired bulk properties. osti.gov This predictive power can significantly accelerate the material design cycle, allowing researchers to focus on the most promising candidates for synthesis. researchgate.net

Table 3: Proposed Computational Research Projects

Modeling Technique Research Objective Predicted Properties
Density Functional Theory (DFT) Elucidate electronic structure HOMO/LUMO energies, absorption spectra, dipole moment samipubco.commdpi.com
Time-Dependent DFT (TD-DFT) Predict excited-state properties Fluorescence wavelengths, nonlinear optical coefficients
Molecular Dynamics (MD) Simulate bulk material behavior Polymer-dopant interactions, self-assembly characteristics osti.gov

High-Throughput Synthesis and Screening Methodologies

The discovery of novel materials can be greatly accelerated through the use of high-throughput synthesis and screening (HTS) techniques. The amine functionality of this compound makes it an ideal building block for combinatorial chemistry. cam.ac.uk It can be readily reacted with a wide variety of other molecules, such as carboxylic acids, aldehydes, or isocyanates, to rapidly generate large libraries of new derivatives in a parallel fashion. umich.eduoctant.bio

A future research paradigm would involve the use of automated synthesis platforms to create a library of compounds derived from this compound. For example, amide coupling reactions with a diverse set of carboxylic acids could yield hundreds of new amide derivatives. octant.bio These libraries could then be screened in high-throughput assays for desired properties, such as fluorescence, biological activity, or specific analyte binding. This approach replaces the traditional, one-at-a-time synthesis and testing process with a much more efficient, data-driven methodology, significantly increasing the probability of discovering new functional materials. acs.orgrug.nl

Table 4: Example of a High-Throughput Synthesis and Screening Workflow

Step Methodology Objective
1. Library Design Chemoinformatics Select a diverse set of reactants (e.g., 96 different carboxylic acids).
2. Synthesis Automated parallel synthesis React this compound with the reactant library in a 96-well plate format.
3. Purification Parallel purification techniques Isolate the resulting library of 96 new compounds.
4. Screening High-throughput fluorescence plate reader Screen the entire library for fluorescence properties in various solvents.

| 5. Hit Identification | Data analysis software | Identify "hit" compounds with desirable properties for further investigation. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.